N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[4-(ethanesulfonyl)phenyl]acetamide
Description
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[4-(ethanesulfonyl)phenyl]acetamide is a thiazole-based acetamide derivative characterized by:
- A 1,3-thiazole core substituted at position 4 with a 2,4-dichlorophenyl group.
- An acetamide moiety at position 2 of the thiazole, linked to a 4-(ethanesulfonyl)phenyl group.
This structure combines electron-withdrawing (dichlorophenyl, ethanesulfonyl) and hydrophobic (aryl) substituents, which are often associated with enhanced biological activity and pharmacokinetic properties.
Properties
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-ethylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3S2/c1-2-28(25,26)14-6-3-12(4-7-14)9-18(24)23-19-22-17(11-27-19)15-8-5-13(20)10-16(15)21/h3-8,10-11H,2,9H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZZTBALLKJXKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[4-(ethanesulfonyl)phenyl]acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Ethylsulfonylphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[4-(ethanesulfonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[4-(ethanesulfonyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[4-(ethanesulfonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various proteins and receptors, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Analog with Modified Dichlorophenyl Substitution
N-[4-(2,5-dichlorophenyl)-5-phenyl-1,3-thiazol-2-yl]-2-[4-(ethylsulfonyl)phenyl]acetamide (C₂₅H₂₀Cl₂N₂O₃S₂) :
- Key Differences :
- Thiazole substitution : Position 5 includes a phenyl group , absent in the target compound.
- Dichlorophenyl substitution : 2,5-dichloro vs. 2,4-dichloro in the target.
- Implications :
- The 2,5-dichloro isomer may exhibit altered steric and electronic interactions with biological targets.
- The additional phenyl group at thiazole C5 could enhance π-π stacking but reduce solubility.
Antiviral Thiazole Acetamides
BAY 57-1293 (Pritelivir) : N-methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-2-[4-(pyridin-2-yl)phenyl]acetamide :
- Key Differences :
- Thiazole substituents : Methyl and sulfamoyl groups at C4 and C3.
- Acetamide side chain : Pyridinylphenyl instead of ethanesulfonylphenyl.
COX/LOX Inhibitors
Compound 6a : N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide :
- Key Differences: Thiazole substituent: 4-hydroxy-3-methoxyphenyl (polar) vs. 2,4-dichlorophenyl (nonpolar). Acetamide side chain: Lacks the ethanesulfonyl group.
- Implications :
- The polar substituents favor interactions with COX/LOX enzymes, but reduced lipophilicity may limit membrane permeability.
Antitumor Derivatives
N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives (e.g., compound 10 and 16) :
- Key Differences :
- Core structure : Benzothiazole instead of thiazole.
- Substituents : Heterocyclic appendages (e.g., benzimidazole thioether).
- Implications :
- The benzothiazole core enhances planarity, improving DNA intercalation in cancer cells.
- Thioether linkages in compound 10 increase metabolic stability.
Structural and Pharmacokinetic Insights
Substituent Effects on Activity
- Dichlorophenyl Position :
- Ethanesulfonyl Group :
- Enhances solubility via sulfonyl’s polarity and may improve target engagement through electrostatic interactions.
Biological Activity
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[4-(ethanesulfonyl)phenyl]acetamide is a thiazole-derived compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₆H₁₄Cl₂N₂O₂S
- Molecular Weight : 364.249 g/mol
- CAS Number : 5695-15-8
- Density : 1.506 g/cm³
- LogP : 5.8475
The compound exhibits its biological activity primarily through interactions with specific molecular targets involved in various cellular processes. The thiazole ring structure is critical for its activity, as it is known to influence the binding affinity and selectivity for biological targets.
Antitumor Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells by modulating pathways such as the Bcl-2 family proteins and caspases.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A-431 (epidermoid carcinoma) | 1.98 ± 1.22 | Induction of apoptosis |
| Similar Thiazole Derivative | Jurkat (T-cell leukemia) | 1.61 ± 1.92 | Caspase activation |
Antimicrobial Activity
Thiazole-based compounds have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the phenyl rings enhances their antibacterial efficacy.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
Study 1: Cytotoxicity in Cancer Cells
A study conducted on the effects of this compound on A-431 cells revealed that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Study 2: Antibacterial Efficacy
In another investigation, the compound was tested against a panel of bacterial strains, showing potent activity with low MIC values. The results indicated that the compound disrupts bacterial cell wall synthesis, leading to cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
